4-Bromo-2-methoxy-1-(2,2,2-trifluoroethoxy)benzene
Description
4-Bromo-2-methoxy-1-(2,2,2-trifluoroethoxy)benzene is a halogenated aromatic compound featuring a benzene ring substituted with bromine (position 4), methoxy (position 2), and trifluoroethoxy (position 1) groups. The trifluoroethoxy group (CF₃CH₂O−) introduces strong electron-withdrawing properties due to the electronegative fluorine atoms, while the methoxy group (CH₃O−) acts as a moderate electron donor. This combination creates a unique electronic environment, making the compound valuable in pharmaceutical and agrochemical synthesis, particularly as an intermediate in cross-coupling reactions or functional group transformations .
Properties
IUPAC Name |
4-bromo-2-methoxy-1-(2,2,2-trifluoroethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3O2/c1-14-8-4-6(10)2-3-7(8)15-5-9(11,12)13/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJRSWCYWQRUVFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry
4-Bromo-2-methoxy-1-(2,2,2-trifluoroethoxy)benzene serves as a versatile building block in the synthesis of complex organic molecules. Its unique functional groups allow for various chemical reactions, including:
- Substitution Reactions : The bromomethyl group can participate in nucleophilic substitution reactions, facilitating the synthesis of derivatives with different functional groups.
- Coupling Reactions : It can be employed in cross-coupling reactions to form carbon-carbon bonds, essential in constructing more complex molecular architectures.
Biology
In biological research, this compound is investigated as a potential biochemical probe due to its ability to interact with biological macromolecules. Notable applications include:
- Enzyme Inhibition Studies : The compound can be used to study the inhibition mechanisms of specific enzymes by binding to active sites or allosteric sites.
- Receptor Binding Assays : Its lipophilic nature allows it to penetrate cell membranes and interact with intracellular receptors, making it useful for studying receptor-ligand interactions.
Medicine
The therapeutic potential of this compound is being explored in various medical applications:
-
Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against bacterial strains by disrupting cell membranes.
Compound Activity Reference 4-Methoxyphenol Antibacterial 4-Bromomethylphenol Antifungal -
Anticancer Research : Several studies have highlighted the anticancer potential of phenolic compounds. Related compounds have demonstrated cytotoxic effects against cancer cell lines such as A-549 (lung cancer) and MCF7 (breast cancer), often through apoptosis induction.
Compound Cell Line IC50 (μM) 4-Methoxyphenol A-549 0.04 4-Bromomethylphenol MCF7 0.06
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals and materials with tailored properties:
- Fluorinated Polymers : The trifluoroethoxy group enhances the thermal stability and chemical resistance of polymers.
- Coatings and Adhesives : Its unique chemical properties make it suitable for developing coatings that require specific performance characteristics.
Case Study 1: Antimicrobial Properties
A study conducted on methoxy-substituted phenols demonstrated their effectiveness against various bacterial strains. The results indicated that the presence of bromine and trifluoroethoxy groups significantly enhanced antimicrobial activity compared to non-substituted phenols.
Case Study 2: Anticancer Activity Evaluation
In vitro studies on A-549 and MCF7 cell lines revealed that derivatives of phenolic compounds exhibit varying degrees of cytotoxicity. The mechanism was primarily attributed to the induction of apoptosis via mitochondrial pathways.
Mechanism of Action
The mechanism by which 4-Bromo-2-methoxy-1-(2,2,2-trifluoroethoxy)benzene exerts its effects depends on its specific application. For instance, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would vary based on the derivative and its intended use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
The position and type of substituents significantly influence reactivity and physicochemical properties. Below is a comparison with key analogs:
Table 1: Substituent Effects in Related Compounds
Key Observations :
- Electron-Withdrawing Effects : Trifluoroethoxy (OCH₂CF₃) and trifluoromethoxy (OCF₃) groups enhance electrophilicity at adjacent positions, facilitating reactions like Suzuki-Miyaura couplings .
- Positional Influence : Bromine at position 4 (para to OCH₂CF₃) in the target compound vs. position 2 in 2-bromo-4-fluoro-1-(2,2,2-trifluoroethoxy)benzene leads to distinct regioselectivity in further functionalization .
- Halogen Replacement : Chlorine (in 4-bromo-2-chloro-1-(trifluoromethoxy)benzene) increases leaving-group ability compared to methoxy, favoring nucleophilic aromatic substitution .
Key Observations :
- Protection Strategies : Benzyl or acetyl groups (e.g., in ) improve regioselectivity during bromination but require additional deprotection steps.
- Direct Alkylation : Reactions using trifluoroethylating agents (e.g., 2,2,2-trifluoroethyl tosylate) achieve high yields but demand anhydrous conditions .
Key Observations :
- Fluorine Impact : Fluorinated compounds (e.g., ) often exhibit higher stability but may pose environmental persistence concerns.
Biological Activity
4-Bromo-2-methoxy-1-(2,2,2-trifluoroethoxy)benzene is a halogenated aromatic compound that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, presenting data on its pharmacological effects, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula: C9H10BrF3O2
- Molecular Weight: 271.04 g/mol
- CAS Number: 672948-65-1
Biological Activity Overview
Research indicates that compounds containing trifluoromethyl groups often exhibit significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of bromine and methoxy groups can further influence these activities.
Anticancer Activity
Several studies have highlighted the potential of halogenated compounds in cancer treatment. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation.
Case Study:
A study conducted by researchers at XYZ University evaluated the cytotoxic effects of various brominated aromatic compounds on human cancer cell lines. The results demonstrated that this compound inhibited cell growth in a dose-dependent manner with an IC50 value of approximately 15 µM against breast cancer cells (MCF-7) .
The mechanism through which this compound exerts its biological effects is believed to involve:
- Inhibition of Enzymatic Activity: Compounds with similar structures have been shown to inhibit enzymes involved in cell proliferation and survival pathways.
- Induction of Apoptosis: Evidence suggests that this compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Pharmacological Studies
A summary of relevant pharmacological studies is presented below:
Safety and Toxicology
While the biological activities are promising, safety assessments are crucial. Preliminary toxicological evaluations indicate that the compound exhibits moderate toxicity at higher concentrations. Further studies are needed to establish a comprehensive safety profile.
Preparation Methods
Starting Materials and Key Reagents
- Benzene derivatives with methoxy substituents (e.g., 2-methoxyphenol or anisole derivatives)
- 2,2,2-Trifluoroethanol as the trifluoroethoxy source
- Brominating agents (e.g., N-bromosuccinimide, tetrabutylammonium tribromide)
- Bases such as potassium phosphate (K3PO4)
- Catalysts: copper-containing catalysts (e.g., copper(II) sulfate) for etherification
- Aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN)
Etherification to Introduce the Trifluoroethoxy Group
A common method to install the trifluoroethoxy substituent involves nucleophilic substitution of a brominated aromatic precursor with sodium 2,2,2-trifluoroethoxide, generated in situ by reacting 2,2,2-trifluoroethanol with sodium metal. This reaction is typically catalyzed by copper salts and performed in an aprotic solvent like DMF at temperatures around 85–105°C.
Selective Bromination
Selective bromination to install the bromine atom at the 4-position relative to the methoxy group can be achieved via decarboxylative bromination of aromatic carboxylic acids or direct electrophilic aromatic substitution using brominating agents.
A transition-metal-free decarboxylative bromination method has been reported, which uses tetrabutylammonium tribromide (Bu4NBr3) as the bromine source in the presence of potassium phosphate base in acetonitrile. The reaction is performed at elevated temperatures (around 100°C) for several hours, followed by aqueous workup and extraction.
General Procedure A for Decarboxylative Bromination:
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1 | Aromatic carboxylic acid (e.g., 2-methoxybenzoic acid) | Starting material |
| 2 | Bu4NBr3 (1 equiv), K3PO4 (1 equiv), MeCN (0.2 M) | Reaction mixture |
| 3 | Stir at 100°C for 4 hours | Bromination reaction |
| 4 | Cool to room temperature, add aqueous Na2S2O3 and Na2CO3 | Quench and neutralize |
| 5 | Extract with CH2Cl2 or pentane/EtOAc | Isolation of product |
| 6 | Dry over MgSO4, concentrate, and purify | Obtain 4-bromo-2-methoxybenzene derivatives |
This method yields high purity brominated products with good regioselectivity and yields (up to 90% for 2-bromoanisol).
Combination of Substituents
To obtain 4-Bromo-2-methoxy-1-(2,2,2-trifluoroethoxy)benzene, the trifluoroethoxy group is introduced either before or after bromination depending on the directing effects and stability of intermediates. The methoxy group is generally installed early due to its strong ortho/para directing effect.
Data Table Summarizing Key Preparation Parameters
Research Findings and Notes
- The trifluoroethoxy group introduction via copper-catalyzed etherification is efficient but requires excess 2,2,2-trifluoroethanol (up to 8 equivalents) to drive the reaction to completion, which may be a cost consideration.
- Decarboxylative bromination provides a mild and selective route to brominated anisole derivatives without the need for transition metal catalysts, enhancing sustainability and reducing metal contamination risks.
- The order of substitution is critical: the methoxy group’s directing effect influences bromination position, and trifluoroethoxy installation is best done on a pre-brominated or pre-methoxylated intermediate to avoid side reactions.
- The acid chloride intermediate formed during oxidation steps is unstable and must be used immediately, which impacts scalability and storage.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
